molecular formula C18H15N3S B2740620 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206996-31-7

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2740620
CAS No.: 1206996-31-7
M. Wt: 305.4
InChI Key: PYDZKIAYECOGAP-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound featuring an imidazole core substituted with benzyl and phenyl groups, and a thioacetonitrile side chain. Its molecular formula is C19H17N3OS, and its CAS Registry Number is 1207042-48-5 . The imidazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of biomolecules and drugs due to its ability to participate in various non-covalent interactions . The specific structure of this compound, which includes a benzyl-thioacetonitrile functional group, suggests its potential utility as a key intermediate in organic synthesis and drug discovery efforts. Compounds containing the imidazole-thioether motif have been extensively studied and shown to possess significant biological activities. Research on structurally similar thio-substituted imidazole derivatives has demonstrated potent antibacterial and antifungal properties . Furthermore, the 2-aminoimidazole scaffold, a related chemotype, is a common feature in marine alkaloids and has shown promise as a selective inhibitor of epidermal growth factor receptor (EGFR)-dependent cellular proliferation, indicating potential applications in cancer research . The nitrile group in this molecule can serve as a versatile chemical handle for further synthetic modifications, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for use in chemical synthesis and pharmaceutical research as a building block. It is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c19-11-12-22-18-20-13-17(16-9-5-2-6-10-16)21(18)14-15-7-3-1-4-8-15/h1-10,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZKIAYECOGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making this method versatile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.

Scientific Research Applications

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. The benzyl and phenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Benzyl-2-(methylthio)-5-imidazole carbonitrile

  • Structure : Benzyl group at N1, methylthio group at C2, nitrile at C4.
  • Synthesis : Prepared via diethyl phosphorocyanidate (DEPC) and lithium cyanide (LiCN) under anhydrous conditions, yielding 73.8%.
  • Key Data :
    • ¹H-NMR : δ 2.49 (CH₃), 5.15 (benzyl CH₂), aromatic protons at δ 6.92–7.41.
    • ¹³C-NMR : Confirmed nitrile (δ ~110–120 ppm) and aromatic carbons.
  • Comparison : The target compound replaces the C5 nitrile with a phenyl group and substitutes methylthio with thioacetonitrile, altering electronic properties and steric bulk.

Benzimidazole Derivatives

  • Example : (1H-Benzo[d]imidazol-2-yl)acetonitrile.

Functional Group Variations

Thioether vs. Direct Linkage

  • Direct Acetonitrile Attachment (e.g., Benzimidazoles) : Restricted rotation and increased rigidity may favor planar interactions but limit solubility.

Acetonitrile vs. Acetamide Derivatives

  • Acetonitrile (Target) : Polar but less hydrogen-bonding capacity compared to acetamide derivatives (e.g., compounds 23–27 in ).
  • Acetamide Analogues: Higher solubility in polar solvents due to NH and carbonyl groups, as seen in compounds like N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (95% purity).

Substituent Effects

Aromatic Substituents

  • Phenyl (Target) : Electron-rich group at C5 may enhance π-π stacking in protein binding.
  • Nitro Groups (e.g., 1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl derivatives) : Introduce strong electron-withdrawing effects, increasing metabolic stability but possibly reducing biocompatibility.

Spectral and Physicochemical Properties

Compound ¹H-NMR Highlights ¹³C-NMR Highlights
1-Benzyl-2-(methylthio)-5-imidazole carbonitrile δ 2.49 (CH₃), 5.15 (CH₂) Nitrile (~115 ppm), aromatic carbons
2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzimidazol-1-yl)acetonitrile δ 5.25 (CH₂CN), 2.30 (CH₃) Aliphatic carbons (δ 30–50 ppm)
  • Comparison : The target compound’s thioacetonitrile group would likely show distinct ¹H-NMR signals for the CH₂ group (δ ~4–5 ppm) and a nitrile carbon at δ ~115–120 ppm.

Biological Activity

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound featuring an imidazole moiety linked to a thioether and acetonitrile group. This structural configuration suggests potential for diverse biological activities, particularly in medicinal chemistry. The imidazole ring is well-known for its role in various biological processes, making this compound a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₂S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound's unique features include:

  • Imidazole Ring : Known for its biological significance, particularly in enzyme active sites and drug design.
  • Thioether Linkage : This functional group can enhance the reactivity and stability of the compound.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₆N₂S
Molecular Weight298.40 g/mol
CAS Number1207026-11-6
Melting PointNot Available

Biological Activities

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar imidazole derivatives have been shown to possess significant antibacterial and antifungal properties.
  • Antitumor Effects : Some studies suggest that imidazole-based compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study evaluating various imidazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly increased the activity against human glioblastoma cells (IC50 values in the low micromolar range) .
  • Enzyme Inhibition : Research into related imidazole compounds has demonstrated their ability to act as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. These compounds showed promising results in vitro, indicating that structural analogs may also exhibit similar inhibitory effects .

The biological activity of this compound is likely mediated through:

  • Interaction with Biological Targets : The imidazole ring can coordinate with metal ions in enzymes or receptors, affecting their function.
  • Induction of Oxidative Stress : Compounds with sulfur can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : Cyclization reactions using appropriate precursors.
  • Thioether Formation : Reaction with thiol compounds.
  • Acetonitrile Attachment : Final step involving acetonitrile derivatives.

This compound serves as a scaffold for developing new drugs targeting various diseases, particularly cancers and infections.

Q & A

Basic: What are the established synthetic routes for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step pathways, including:

  • Imidazole ring formation : Condensation of glyoxal derivatives with benzylamine and phenyl-substituted aldehydes under controlled pH and temperature (e.g., reflux in acetic acid) .
  • Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with chloroacetonitrile in basic media (e.g., K₂CO₃ in DMF) .
    Optimization strategies :
    • Monitor reaction progress via thin-layer chromatography (TLC) to adjust reaction time and solvent polarity .
    • Use NMR spectroscopy (¹H/¹³C) to confirm intermediate purity and minimize side reactions .
    • Adjust temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:acetonitrile) to enhance yield (>75%) .

Basic: How is the compound characterized to confirm structural identity and purity?

Methodological Answer:
A combination of analytical techniques is employed:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., benzyl group at δ 5.2 ppm) and nitrile carbon (δ ~120 ppm) .
    • IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and thioether (C-S) at ~680 cm⁻¹ .
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 70.5%, H: 4.8%, N: 12.3%) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 358.1234) .

Advanced: What strategies are employed to analyze contradictory biological activity data across different studies?

Methodological Answer:
Contradictions in biological activity (e.g., antimicrobial vs. low cytotoxicity) may arise from structural variations or assay conditions. Address these via:

  • Comparative structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing benzyl with p-tolyl) and test in standardized assays (e.g., MIC for antimicrobial activity) .
  • Molecular docking simulations : Compare binding affinities to target proteins (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina. Validate with crystallographic data if available .
  • Dose-response assays : Establish EC₅₀ values under consistent conditions (pH, temperature, cell lines) to minimize variability .

Advanced: How can computational methods predict the compound’s reactivity and interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks (e.g., nitrile group as electron-deficient center) .
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or enzymes to assess permeability or inhibition kinetics .
  • ADMET prediction tools (e.g., SwissADME): Estimate solubility (LogP ~2.8), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts) .

Advanced: What methodologies assess environmental persistence and ecotoxicological effects of this compound?

Methodological Answer:

  • Environmental fate studies :
    • Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) to measure degradation half-life .
    • Biodegradation tests : Use OECD 301D shake-flask systems with activated sludge to monitor CO₂ evolution .
  • Ecotoxicology :
    • Daphnia magna acute toxicity : 48-hour LC₅₀ determination .
    • Algal growth inhibition : Measure chlorophyll-a reduction in Chlorella vulgaris .

Basic: What are the key physicochemical properties influencing experimental design?

Methodological Answer:

  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Store at −20°C in inert atmosphere to prevent thioether oxidation .
  • LogP : Predicted value ~3.2 indicates moderate lipophilicity, influencing cell membrane permeability .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .
  • 2D NMR techniques (COSY, HSQC) : Assign overlapping aromatic signals (e.g., benzyl vs. phenyl protons) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms .

Advanced: What experimental frameworks evaluate the compound’s potential as a drug candidate?

Methodological Answer:

  • In vitro ADME profiling :
    • Caco-2 permeability assays : Predict intestinal absorption .
    • Microsomal stability tests : Measure hepatic clearance using rat liver microsomes .
  • In vivo efficacy models :
    • Murine infection models for antimicrobial activity (e.g., Staphylococcus aureus sepsis) .
    • Xenograft studies for antitumor potential (e.g., HT-29 colon cancer) .

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